molecular formula C18H16N4O2S B2893118 1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893920-49-5

1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2893118
CAS No.: 893920-49-5
M. Wt: 352.41
InChI Key: CVIOLSCJRARFLC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with another pyrimidine ring, forming a pyrimido[4,5-d]pyrimidine structure .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of two fused pyrimidine rings . This core is substituted at various positions with methyl, phenyl, propynyl, and sulfanyl groups .


Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo various chemical reactions. These reactions often involve the functional groups attached to the pyrimidine core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its degree of lipophilicity (i.e., its affinity for a lipid environment) could allow it to diffuse easily into cells .

Scientific Research Applications

Molecular Structure and Crystallography

Research has elucidated the molecular structure and crystallography of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. For example, studies on similar molecules have demonstrated the formation of centrosymmetric dimers linked by paired C-H...O hydrogen bonds and further aggregated into chains or sheets by pi-pi stacking interactions, highlighting the significance of these interactions in the crystal structure and potentially in the function of such compounds (Trilleras, Jorge, Quiroga, J., Cobo, J., Hursthouse, M., & Glidewell, C., 2009).

Synthetic Applications

The compound and its related derivatives have found applications in synthetic chemistry. For instance, novel multicomponent synthesis methods have been developed for pyridine-pyrimidines and their bis-derivatives, catalyzed by ionic liquids supported on functionalized nanosilica under solvent-free conditions. This showcases the compound's versatility in synthesizing a range of derivatives with potential applications in various domains (Rahmani, Fahime, Mohammadpoor-Baltork, Iraj, Khosropour, A., Moghadam, Majid, Tangestaninejad, S., & Mirkhani, V., 2018).

Photophysical Properties and Sensing Applications

The compound's derivatives have also been explored for their photophysical properties and potential sensing applications. A study on pyrimidine-phthalimide derivatives has demonstrated their solid-state fluorescence and positive solvatochromism, owing to twisted geometries and variable electronic effects. Such properties suggest their utility in developing colorimetric pH sensors and logic gates, indicating the compound's potential in optical and sensor technologies (Yan, Han, Meng, Xinlei, Li, Baoyan, Ge, S., & Lu, Yun, 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of the compound have been used to construct novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are characterized by extensive hydrogen-bonding interactions, demonstrating the compound's applicability in designing complex molecular architectures with potential uses in materials science and molecular recognition (Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, Edward V., & Yavolovskii, A. А., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Given the biological activity of many pyrimidine derivatives, this compound could be a potential target for future research, particularly in the field of medicinal chemistry . Further studies could explore its synthesis, biological activity, and potential applications.

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-5-10-25-16-13-15(21(3)18(24)22(4)17(13)23)19-14(20-16)12-9-7-6-8-11(12)2/h1,6-9H,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIOLSCJRARFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC#C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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